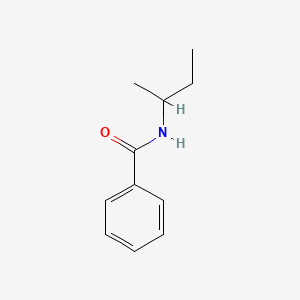

Benzamide, N-(1-methylpropyl)-

Description

Historical Context of N-Substituted Benzamides in Chemical Research

The study of N-substituted benzamides is a significant branch of organic chemistry with a history intertwined with the development of synthetic methodologies and the search for biologically active molecules. Benzamides, as a class, are amides of benzoic acid. drugbank.com The substitution on the nitrogen atom (the 'N-substituent') dramatically influences the compound's physical, chemical, and biological properties.

Historically, research into N-substituted benzamides has been driven by their wide-ranging applications. In medicinal chemistry, they have been investigated for various pharmacological properties, including acting as dopamine (B1211576) receptor antagonists and antiemetics. medchemexpress.com This has led to the development of numerous drugs. drugbank.com Beyond medicine, certain N-substituted benzamides have been studied for their phytotoxic activity, leading to their use as herbicides. nih.gov The synthesis of these compounds has evolved from classical methods, such as the reaction between benzoic acid and an amine, to more advanced transition-metal-catalyzed approaches for creating complex derivatives. researchgate.netresearchgate.net This long history of research has established N-substituted benzamides as a versatile and important scaffold in organic synthesis and materials science. rfppl.co.in

General Classification and Structural Significance within the Benzamide (B126) Class

N-(1-methylpropyl)benzamide belongs to the class of organic compounds known as benzamides. hmdb.ca These are characterized by a carboxamido substituent attached to a benzene (B151609) ring. hmdb.ca Within this class, it is further specified as a secondary N-substituted benzamide, indicating that the amide nitrogen is bonded to two carbon atoms—one in the benzoyl group and one in the alkyl substituent.

The structural significance of N-(1-methylpropyl)benzamide lies in the interplay between its aromatic ring, the amide linkage, and the specific nature of the N-alkyl group.

The Benzamide Core: The benzene ring and the adjacent carbonyl group form a conjugated system that influences the electronic properties of the molecule.

The Amide Linkage: The C-N bond of the amide has a partial double bond character due to resonance, which restricts rotation. This can lead to the existence of different rotational isomers (rotamers), a phenomenon studied in sterically crowded benzamides. rfppl.co.in

The N-(1-methylpropyl) Group: The substituent is a sec-butyl group, a branched alkyl chain. The steric bulk of this group is a key feature. It can influence the molecule's conformation, solubility, and how it interacts with biological targets or participates in chemical reactions. For example, the steric effect of the sec-butyl group has been observed to affect the yield in certain synthetic transformations. rsc.org

Current Research Trajectories and Academic Relevance of Alkyl-Substituted Benzamides

Current research continues to explore the synthesis and application of alkyl-substituted benzamides, including N-(1-methylpropyl)benzamide and related structures. The academic relevance of these compounds is evident in several areas:

Synthetic Methodology: Researchers are developing novel ways to synthesize and modify these compounds. For instance, studies have demonstrated the use of 2-amino-N-(sec-butyl)benzamide as a reactant in domino reactions to create more complex heterocyclic structures like quinazolinones. rsc.org Other work focuses on transition-metal-catalyzed reactions to functionalize the benzamide structure in specific positions. researchgate.net

Medicinal Chemistry and Biological Activity: The search for new therapeutic agents remains a primary driver of research. Scientists synthesize libraries of N-alkyl-benzamides to screen for biological activity. Research has shown that derivatives of N-alkyl-benzamides can possess anticancer effects. orientjchem.orgresearchgate.net For example, a study on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives investigated the anticancer effect of compounds including 3,4,5-trihydroxy-N-sec-butyl-benzamide on colon carcinoma cells. orientjchem.orgresearchgate.net Furthermore, 2-amino-N-(sec-butyl)benzamide has been used as an intermediate in the synthesis of potential inhibitors for the influenza virus polymerase. cardiff.ac.uk

Material Science and Agrochemicals: The properties of N-alkyl benzamides make them relevant in other fields. For example, N,N-di-sec-butylbenzamides with alkyl substituents have been studied for their selective phytotoxicity, indicating potential applications as herbicides. nih.gov The structural features of N-alkyl benzamides are also studied for their influence on molecular geometry and rotational barriers, which is fundamental to molecular design. rfppl.co.in The introduction of different alkyl groups, such as isopropyl, n-butyl, and tert-butyl, has been shown to significantly affect the biological selectivity and stability of related molecules. nih.gov

Structure

3D Structure

Properties

CAS No. |

879-71-0 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-butan-2-ylbenzamide |

InChI |

InChI=1S/C11H15NO/c1-3-9(2)12-11(13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13) |

InChI Key |

WSCVMXQGRHTYEP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of "Benzamide, N-(1-methylpropyl)-". Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each atom's position in the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of "Benzamide, N-(1-methylpropyl)-" in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the distinct proton environments in the molecule. rsc.org The aromatic protons of the benzoyl group appear as a multiplet in the downfield region, a common feature for protons attached to a benzene (B151609) ring. The proton attached to the nitrogen (NH) presents as a broad singlet. rsc.org The protons of the N-(1-methylpropyl) group are observed in the upfield region of the spectrum. rsc.org

The methine proton (-CH-) adjacent to the nitrogen atom appears as a multiplet. The methylene (B1212753) protons (-CH₂-) show a multiplet, and the two methyl groups (-CH₃) are distinguished by a doublet and a triplet, respectively, due to spin-spin coupling with neighboring protons. rsc.org

Table 1: ¹H NMR Spectral Data for Benzamide (B126), N-(1-methylpropyl)- in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.77 | m | - | 2 x Aromatic CH |

| 7.48–7.40 | m | - | 3 x Aromatic CH |

| 6.14 | br s | - | NH |

| 4.19–4.05 | m | - | N-CH |

| 1.62–1.53 | m | - | CH₂ |

| 1.22 | d | 6.3 | CH-CH₃ |

d = doublet, t = triplet, m = multiplet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying all unique carbon atoms. In the spectrum of "Benzamide, N-(1-methylpropyl)-" in CDCl₃, the carbonyl carbon (C=O) of the amide group is readily identified by its characteristic downfield chemical shift. rsc.org The aromatic carbons of the phenyl ring resonate in the typical range for sp²-hybridized carbons. The four distinct carbons of the sec-butyl group are observed in the upfield aliphatic region of the spectrum. rsc.org

Table 2: ¹³C NMR Spectral Data for Benzamide, N-(1-methylpropyl)- in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.9 | C=O |

| 135.0 | Aromatic C (quaternary) |

| 131.2 | Aromatic CH |

| 128.4 | Aromatic CH |

| 126.8 | Aromatic CH |

| 47.1 | N-CH |

| 29.7 | CH₂ |

| 20.4 | CH-CH₃ |

Two-Dimensional NMR Techniques for Structural Assignment

Specific two-dimensional (2D) NMR data, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), for "Benzamide, N-(1-methylpropyl)-" are not detailed in the reviewed literature. However, these techniques are generally employed to confirm the connectivity of protons and carbons within a molecule. A COSY spectrum would show correlations between protons that are coupled to each other, confirming the adjacencies within the sec-butyl group. An HMBC spectrum would reveal longer-range correlations between protons and carbons (typically over two or three bonds), which would be instrumental in confirming the connection between the benzoyl group and the N-(1-methylpropyl) moiety.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable insights into the functional groups present in "Benzamide, N-(1-methylpropyl)-".

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of "Benzamide, N-(1-methylpropyl)-" displays characteristic absorption bands that confirm the presence of key functional groups. A distinct band is observed for the N-H stretching vibration of the secondary amide. rsc.org Another prominent absorption corresponds to the stretching vibration of the carbonyl group (C=O) of the amide, often referred to as the Amide I band. rsc.org

Table 3: Key FT-IR Data for Benzamide, N-(1-methylpropyl)- rsc.org

| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |

|---|---|

| 3285 | N-H Stretch |

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of Benzamide, N-(1-methylpropyl)- through its fragmentation pattern. Upon electron ionization, the molecule forms a molecular ion (M+), which is energetically unstable and subsequently breaks down into smaller, characteristic fragments.

The fragmentation of N-substituted benzamides typically follows predictable pathways, primarily involving cleavage of the bonds adjacent to the carbonyl group and the amide nitrogen. libretexts.orgresearchgate.net For Benzamide, N-(1-methylpropyl)-, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The most significant fragmentation involves the cleavage of the N-C bond of the sec-butyl group and the C-N bond of the amide, often leading to the formation of a stable benzoyl cation. researchgate.net

Key fragmentation pathways include:

Formation of the Benzoyl Cation: Alpha-cleavage of the bond between the carbonyl carbon and the nitrogen atom results in the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is often the base peak or one of the most intense peaks in the spectrum of benzamides. researchgate.net

Loss of the Benzoyl Group: Cleavage can also occur where the benzoyl radical is lost, resulting in an ion corresponding to the N-alkyl portion of the molecule.

Cleavage within the Alkyl Group: The sec-butyl group can undergo fragmentation, such as the loss of a methyl radical (CH₃•) or an ethyl radical (C₂H₅•) from the molecular ion. chemguide.co.uk

A summary of the expected key fragments for Benzamide, N-(1-methylpropyl)- is presented in the table below.

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 105 | [C₆H₅CO]⁺ | Loss of the N-(1-methylpropyl)amino radical |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of Benzamide, N-(1-methylpropyl)- is expected to be similar to that of other benzamides, characterized by absorptions in the ultraviolet region arising from transitions involving the π-electrons of the benzene ring and the non-bonding (n) electrons of the amide group. researchgate.netwikipedia.org

The primary electronic transitions observed in benzamides are:

π → π Transitions:* These are typically high-energy transitions associated with the aromatic system and the conjugated amide group. Benzene itself exhibits π → π* transitions, and in benzamide, these are modified by the carboxamido substituent. wikipedia.org For the parent benzamide, strong absorptions related to these transitions occur around 225 nm. nist.gov

n → π Transitions:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. researchgate.net This transition is generally of lower intensity and occurs at longer wavelengths compared to the π → π* transitions.

| Transition Type | Approximate Wavelength (λmax) | Associated Chromophore |

|---|---|---|

| π → π | ~225-230 nm | Benzene ring and conjugated amide |

| π → π (B-band) | ~260-270 nm | Benzene ring (benzenoid band) |

| n → π* | Longer wavelength, lower intensity | Carbonyl group (C=O) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. carleton.edu

Based on studies of similar compounds, such as N-(4-methylphenyl)benzamide, Benzamide, N-(1-methylpropyl)- is likely to crystallize in a common crystal system like monoclinic or orthorhombic. nih.govresearchgate.net

Key conformational features revealed by these studies include:

Amide Group Planarity: The central amide moiety [C(O)-N-H] is generally found to be planar or nearly planar. researchgate.net

Dihedral Angles: The spatial relationship between the phenyl ring and the amide plane is a crucial conformational parameter. In related structures, the dihedral angle between the benzene ring and the mean plane of the amide group is significant, indicating a non-coplanar arrangement. For example, in N-(4-methylphenyl)benzamide, this angle is 20.5 (1)°. nih.gov

| Structural Parameter | Expected Observation based on Analogs | Reference Analogs |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | N-(2-hydroxy-5-methylphenyl)benzamide, N-(4-methylphenyl)benzamide nih.govresearchgate.net |

| Amide Group Conformation | Planar or near-planar | N-(2-hydroxy-5-methylphenyl)benzamide researchgate.net |

| Intermolecular Interactions | N—H···O hydrogen bonds forming chains or dimers | N-(4-methylphenyl)benzamide, N-[(1S)-1-phenylethyl]benzamide nih.govnih.gov |

| Dihedral Angle (Phenyl Ring vs. Amide Plane) | Non-zero, indicating a twisted conformation | N-(4-methylphenyl)benzamide nih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations are fundamental to predicting a wide range of molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules due to its favorable balance between accuracy and computational cost. For Benzamide (B126), N-(1-methylpropyl)-, DFT methods are used to perform geometry optimizations, where the molecule's lowest energy structure is determined. Common functionals such as B3LYP, B3PW91, and WB97XD, paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are frequently utilized for such calculations on benzamide derivatives. cyberleninka.ruchemjournal.kz These methods calculate the electron density of the molecule to derive its energy and, consequently, its stable geometric and electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. scirp.orgrsc.org For Benzamide, N-(1-methylpropyl)-, TD-DFT calculations can predict its electronic absorption spectra (UV-Vis), providing insights into the nature of its electronic transitions, such as n→π* and π→π* transitions. nih.govnih.gov The choice of functional is critical in TD-DFT, with range-separated hybrids like CAM-B3LYP or long-range corrected functionals often providing more accurate predictions for charge-transfer excitations. arxiv.org

Table 1: Commonly Used DFT Functionals and Basis Sets for Benzamide Derivatives

| Method | Functional | Basis Set | Typical Application |

| DFT | B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies chemjournal.kz |

| DFT | PBE0 | cc-pVTZ | NMR Chemical Shifts, Electronic Properties |

| TD-DFT | CAM-B3LYP | 6-311+G(2d,p) | Excited States, UV-Vis Spectra Prediction arxiv.org |

| DFT | M06-2X | def2-TZVP | Conformational Energies, Non-covalent Interactions |

This table is interactive. Click on the headers to sort.

The electronic structure of Benzamide, N-(1-methylpropyl)- dictates its reactivity and intermolecular interactions. DFT calculations provide key descriptors for this analysis.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are crucial for understanding chemical reactivity. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. tsijournals.com For benzamide, the HOMO-LUMO gap has been calculated to be approximately 5.611 eV. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. wolfram.comlibretexts.org It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack), typically colored red, and positive potential (electron-poor, prone to nucleophilic attack), colored blue. For an amide like Benzamide, N-(1-methylpropyl)-, the MEP would show a region of high negative potential around the carbonyl oxygen and regions of positive potential near the amide proton and the aromatic ring protons. researchgate.net

Density of States (DOS): The DOS diagram provides a representation of the number of available molecular orbitals at each energy level. It gives a broader picture of the molecule's electronic structure beyond just the frontier orbitals and can be correlated with its electronic spectra. tsijournals.com

Due to the flexible N-(1-methylpropyl) group and the rotatable bond between the phenyl ring and the carbonyl group, Benzamide, N-(1-methylpropyl)- can exist in multiple conformations. Conformational analysis is essential to identify the most stable conformers and understand their relative energies. acs.orgnih.gov

This is typically performed by a Potential Energy Surface (PES) scan , where one or more dihedral angles are systematically rotated, and at each step, the rest of the molecule's geometry is optimized to minimize its energy. uni-muenchen.deq-chem.comreadthedocs.io This "relaxed" scan helps to locate energy minima (stable conformers) and transition states on the PES. The results allow for the determination of the global minimum energy conformation, which is the most likely structure of the molecule at low temperatures, and the energy barriers between different conformers.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used with functionals like B3LYP, is a reliable approach for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). cyberleninka.rursc.org Accurate prediction can help assign ambiguous peaks in experimental spectra and confirm molecular structures. nih.govmdpi.com

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. chemjournal.kzesisresearch.org These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. researchgate.net This analysis helps in assigning specific vibrational modes, such as the characteristic C=O and N-H stretching frequencies in the amide group.

Table 2: Representative Calculated Vibrational Frequencies for Benzamide Moiety

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) (Scaled) | Description |

| N-H Stretch | 3300 - 3500 | Stretching of the amide N-H bond |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring |

| C=O Stretch (Amide I) | 1650 - 1680 | Carbonyl group stretching vibration esisresearch.org |

| N-H Bend (Amide II) | 1550 - 1620 | In-plane bending of the N-H bond |

| C-N Stretch (Amide III) | 1250 - 1350 | Stretching of the amide C-N bond |

This table is interactive. Click on the headers to sort.

Reactions and measurements are often performed in solution, and the solvent can significantly influence a molecule's properties. Polarizable Continuum Models (PCM) are the most common methods to account for these effects. wikipedia.org The Integral Equation Formalism (IEF-PCM) is a widely used and robust variant. gaussian.comq-chem.comq-chem.com In this model, the solute molecule is placed in a cavity within a continuous medium characterized by the solvent's dielectric constant. The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, allowing for the calculation of properties in a simulated solvent environment. researchgate.net This approach is crucial for accurately predicting properties like conformational equilibria, reaction energetics, and electronic spectra in solution.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. tandfonline.com

For Benzamide, N-(1-methylpropyl)-, an MD simulation would typically place one or more molecules in a box of explicit solvent molecules (e.g., water). The interactions between all atoms are described by a force field , such as OPLS-AA or AMBER. The simulation tracks the trajectory of each atom over a period of nanoseconds to microseconds. tandfonline.comresearchgate.net

Analysis of these trajectories can reveal:

Solvation Structure: How solvent molecules arrange around the solute, including the formation and dynamics of hydrogen bonds between the amide group and water.

Conformational Dynamics: The transitions between different conformations of the flexible N-(1-methylpropyl) side chain over time.

Transport Properties: Such as the diffusion coefficient of the molecule in a given solvent.

MD simulations provide a dynamic picture of how Benzamide, N-(1-methylpropyl)- interacts with its environment, which is essential for understanding its behavior in a realistic biological or chemical system. mdpi.comacs.orgrsc.org

Analysis of Dihedral Angle Distributions and Intramolecular Interactions

The geometry of "Benzamide, N-(1-methylpropyl)-" can be characterized by several key dihedral angles. The distribution of these angles, obtained from computational simulations, provides a detailed picture of the molecule's flexibility and preferred shapes.

One of the most important dihedral angles in benzamides is the one defining the twist between the phenyl ring and the amide plane (C-C-C=O). In many benzamides, this angle deviates from zero, indicating a non-planar arrangement to relieve steric strain. nih.gov For "Benzamide, N-(1-methylpropyl)-", the bulky sec-butyl group likely influences this torsion.

The dihedral angles within the N-(1-methylpropyl) side chain also exhibit preferred distributions, typically corresponding to gauche and anti conformations. wikipedia.org The relative populations of these rotamers are determined by a delicate balance of steric repulsion and potential weak intramolecular interactions.

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations of substituted benzamides. oup.comrsc.org While "Benzamide, N-(1-methylpropyl)-" itself lacks the classic hydrogen bond donors and acceptors for strong intramolecular interactions, weak C-H···O interactions between the alkyl chain and the carbonyl oxygen may contribute to the stability of certain folded conformations. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize such weak interactions.

| Dihedral Angle | Description | Expected Distribution for Benzamide, N-(1-methylpropyl)- |

| Phenyl-Amide Torsion | Twist between the phenyl ring and the amide plane. | Likely a non-zero value to minimize steric clash with the N-alkyl group. |

| Amide C-N Torsion | Rotation around the amide bond. | Generally restricted due to the partial double bond character. |

| N-C(sec-butyl) Torsion | Orientation of the sec-butyl group relative to the amide plane. | Multiple stable rotamers are expected. |

| C-C(sec-butyl) Torsions | Conformations within the sec-butyl side chain. | Distributions corresponding to staggered (gauche and anti) conformations. |

Computational Assessment of Chemical Reactivity

Computational chemistry provides valuable tools to predict and understand the chemical reactivity of "Benzamide, N-(1-methylpropyl)-". By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and the factors that control selectivity.

Theoretical calculations can be used to model various chemical transformations of "Benzamide, N-(1-methylpropyl)-", such as hydrolysis, N-alkylation, or reactions involving the aromatic ring. For a given reaction, computational methods can identify the structures of the transition states—the high-energy species that connect reactants and products. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For example, in the case of N-alkylation of a secondary amide, computational studies can elucidate the mechanism, whether it proceeds through a direct SN2 displacement or involves the formation of an intermediate. Analysis of the transition state geometry can reveal the key atomic motions involved in the bond-breaking and bond-forming processes.

When a reaction can lead to multiple products, computational methods can help predict the selectivity. For "Benzamide, N-(1-methylpropyl)-", this could be relevant in electrophilic aromatic substitution, where the position of substitution on the benzene (B151609) ring is of interest. By calculating the energies of the intermediates and transition states for substitution at the ortho, meta, and para positions, the most favorable pathway can be determined.

Similarly, in reactions involving the amide nitrogen, the presence of the bulky N-(1-methylpropyl) group can sterically hinder certain approaches of a reagent, thus influencing the stereoselectivity or regioselectivity of the reaction. Molecular electrostatic potential maps, which show the distribution of electron density, can also be used to predict sites susceptible to nucleophilic or electrophilic attack.

Intermolecular Interaction Analysis

The way "Benzamide, N-(1-methylpropyl)-" molecules interact with each other and with other molecules is crucial for understanding its properties in the solid state and in solution. Computational methods can provide detailed insights into these non-covalent interactions.

In the solid state, amides are well-known to form extensive hydrogen bonding networks, which significantly influence their crystal packing and physical properties. For "Benzamide, N-(1-methylpropyl)-", the N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Computational studies of related secondary amides have shown that these hydrogen bonds often lead to the formation of characteristic motifs, such as chains or dimers. The specific geometry and strength of these hydrogen bonds can be analyzed using computational techniques. While the bulky N-(1-methylpropyl) group might sterically hinder some arrangements, it is expected that N-H···O=C hydrogen bonds will be a dominant feature of the crystal structure.

| Interaction Type | Description | Potential Role in Benzamide, N-(1-methylpropyl)- |

| N-H···O=C Hydrogen Bonds | Interaction between the amide N-H and the carbonyl oxygen of a neighboring molecule. | Primary interaction driving the formation of aggregates and crystal packing. |

| C-H···O Interactions | Weaker interactions involving C-H bonds as donors and the carbonyl oxygen as an acceptor. | Contribute to the overall stability of the crystal lattice. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Can influence the packing of molecules in the solid state. |

| van der Waals Forces | Non-specific attractive and repulsive forces between molecules. | Important for the overall cohesive energy of the condensed phase. |

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting three-dimensional Hirshfeld surface provides a detailed picture of how a molecule interacts with its neighbors, which is crucial for understanding the forces that govern crystal packing.

The Hirshfeld surface is typically mapped with various properties to highlight specific aspects of the intermolecular contacts. One of the most common is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where red spots indicate contacts shorter than the sum of the van der Waals radii (close contacts), white areas represent contacts approximately at the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii.

A complementary tool to the 3D Hirshfeld surface is the 2D fingerprint plot. This plot summarizes all the intermolecular contacts by plotting di against de. The distribution and shape of the points on this plot are characteristic of the types of interactions present. For instance, sharp, distinct spikes are indicative of strong directional interactions like hydrogen bonds, while more diffuse regions correspond to weaker van der Waals forces and other non-specific contacts.

By decomposing the fingerprint plot, the percentage contribution of different types of intermolecular contacts to the total Hirshfeld surface can be quantified. For benzamide derivatives, H···H contacts often account for the largest percentage of the surface area, reflecting the abundance of hydrogen atoms on the molecular periphery. The next most significant contributions typically come from O···H/H···O and C···H/H···C contacts, underscoring the importance of hydrogen bonding and weaker C-H interactions in the crystal packing.

While a specific Hirshfeld surface analysis for Benzamide, N-(1-methylpropyl)- is not available in the reviewed literature, the analysis of structurally related N-alkyl and N-aryl benzamides consistently highlights the importance of N-H···O hydrogen bonding in forming chains or dimers, which are then packed together through weaker van der Waals and C-H···π interactions. The presence of the flexible N-(1-methylpropyl) group would likely introduce additional complexity to the packing, potentially leading to a higher contribution of H···H and C···H contacts.

Table of Intermolecular Contact Contributions in Related Benzamide Structures

The following table, derived from studies on various benzamide derivatives, illustrates the typical percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area. This provides a general expectation for the types of interactions that would be important in the crystal packing of Benzamide, N-(1-methylpropyl)-.

| Intermolecular Contact | Typical Percentage Contribution (%) |

| H···H | 40 - 55 |

| O···H / H···O | 15 - 30 |

| C···H / H···C | 10 - 25 |

| C···C | 2 - 10 |

| N···H / H···N | 1 - 5 |

Note: The values in this table are approximate and represent a general range observed in various published crystal structures of benzamide derivatives. The exact percentages for Benzamide, N-(1-methylpropyl)- would require a dedicated crystallographic and Hirshfeld surface analysis study.

Chemical Reactivity and Transformation Pathways

Nucleophilic Acyl Substitution Reactions

The amide bond in Benzamide (B126), N-(1-methylpropyl)- is characterized by significant resonance stabilization, which delocalizes the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, making amides the least reactive of the carboxylic acid derivatives. chinesechemsoc.orgmasterorganicchemistry.com Consequently, nucleophilic acyl substitution reactions at the carbonyl carbon are less facile than in esters or acid chlorides and typically require forcing conditions or activation. chinesechemsoc.orgnih.gov

The general mechanism for this transformation is a two-step addition-elimination process. masterorganicchemistry.comyoutube.com

Mechanism of Nucleophilic Acyl Substitution: Step 1: Nucleophilic Attack A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.comyoutube.com

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed by the lone pair of electrons from the oxygen atom, and a leaving group is expelled. masterorganicchemistry.comyoutube.com In the case of Benzamide, N-(1-methylpropyl)-, this would involve the cleavage of the C-N bond, releasing the (1-methylpropyl)amide anion.

The initial and pivotal step in any nucleophilic acyl substitution is the formation of a tetrahedral intermediate. youtube.comarkat-usa.org When a nucleophile attacks the carbonyl carbon of Benzamide, N-(1-methylpropyl)-, the hybridization of the carbon changes from sp² to sp³. This results in a short-lived, unstable intermediate where the carbonyl oxygen becomes an alkoxide ion, and the nitrogen, benzene (B151609) ring, and the attacking nucleophile are bonded to the central carbon. youtube.combyjus.com

Once the tetrahedral intermediate is formed, it can collapse in several ways. The pathway taken depends on the relative leaving group abilities of the substituents attached to the former carbonyl carbon.

Reformation of Starting Material: The intermediate can expel the original nucleophile, reverting to the starting benzamide. This is often a competing process.

C-N Bond Scission (Hydrolysis): For the substitution reaction to proceed, the (1-methylpropyl)amide group must act as the leaving group. Amide ions (R₂N⁻) are generally poor leaving groups due to their strong basicity. arkat-usa.org Therefore, direct cleavage is difficult. Under acidic conditions, the nitrogen atom can be protonated in the intermediate, making it a much better leaving group (a neutral amine). savemyexams.com This facilitates the C-N bond cleavage, ultimately leading to the formation of benzoic acid and 1-methylpropylamine (sec-butylamine). savemyexams.com

C-O Bond Scission: This pathway is less common in typical substitution reactions but is relevant in the context of isotopic labeling or rearrangement reactions. It would involve the cleavage of the bond between the carbonyl carbon and the oxygen atom of the intermediate.

Recent advancements have explored transition-metal-catalyzed reactions that facilitate the cleavage of the otherwise robust amide C-N bond under milder conditions, expanding the synthetic utility of amides as acylating agents. nih.govillinois.edu

Table 1: Products of Nucleophilic Acyl Substitution of Benzamide, N-(1-methylpropyl)- This interactive table summarizes the expected products from the reaction of Benzamide, N-(1-methylpropyl)- with various nucleophiles.

| Nucleophile (Reagent) | Condition | C-N Cleavage Product 1 | C-N Cleavage Product 2 |

|---|---|---|---|

| H₂O / H⁺ (Acid Hydrolysis) | Heat | Benzoic Acid | sec-Butylammonium ion |

| H₂O / OH⁻ (Base Hydrolysis) | Heat | Benzoate | sec-Butylamine |

| LiAlH₄ (Reduction) | Ether, then H₂O | N-sec-Butylbenzylamine | - |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of Benzamide, N-(1-methylpropyl)- can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this reaction are governed by the N-acylamino substituent (-NHCOR).

The N-acylamino group is an activating group, meaning it makes the benzene ring more reactive towards electrophiles than benzene itself. ucalgary.ca However, it is a less powerful activator than a simple amino (-NH₂) or hydroxyl (-OH) group. libretexts.org This is because the lone pair of electrons on the nitrogen atom is delocalized into both the benzene ring (activating) and the adjacent carbonyl group (deactivating). ucalgary.ca This moderation of reactivity is often synthetically useful, as it can prevent over-reaction, such as polysubstitution, which is common with highly activated rings like aniline (B41778). ucalgary.calibretexts.org

The N-acylamino group is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to the substituent. ucalgary.cachemistrysteps.com Steric hindrance from the bulky substituent can sometimes favor the formation of the para product over the ortho product. ucalgary.ca

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group onto the ring, primarily at the para position. stackexchange.com

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or using reagents like N-Bromosuccinimide (NBS) can install a halogen atom at the ortho and para positions. nih.gov

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group. lkouniv.ac.in

Friedel-Crafts Acylation/Alkylation: These reactions are generally not successful with N-acylated anilines because the amide nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. libretexts.org

Table 2: Regioselectivity in Electrophilic Aromatic Substitution This interactive table shows the predicted major products for EAS reactions on Benzamide, N-(1-methylpropyl)-.

| Reaction | Reagents | Electrophile (E⁺) | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | N-(1-methylpropyl)-4-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | Br⁺ | N-(1-methylpropyl)-4-bromobenzamide |

| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | 4-(N-(1-methylpropyl)carbamoyl)benzenesulfonic acid |

Reactions of the Amide Nitrogen

The nitrogen atom in Benzamide, N-(1-methylpropyl)-, a secondary amide, possesses a lone pair of electrons. However, due to resonance delocalization with the adjacent carbonyl group, this lone pair is significantly less available for chemical reactions compared to the nitrogen in an amine. This resonance stabilization imparts low basicity and reduced nucleophilicity to the amide nitrogen. msu.edu Consequently, reactions directly involving the amide nitrogen often require specific activation or reactive reagents.

One notable reaction involving the nitrogen of secondary amides is N-nitrosylation. This can be achieved using reagents like tert-butyl nitrite (B80452) (TBN). The reaction proceeds by converting the secondary amide into an N-nitrosamide intermediate. rsc.org This intermediate can then be a precursor for further transformations, such as transamidation reactions where the N-nitrosamide reacts with an external amine to form a new amide bond. rsc.org

The general mechanism for tert-butyl nitrite-mediated transamidation involves two main steps:

N-Nitrosation: The secondary amide reacts with tert-butyl nitrite to form an N-nitrosamide intermediate. rsc.org

Nucleophilic Addition-Elimination: An external amine attacks the carbonyl carbon of the N-nitrosamide. This is followed by the collapse of the tetrahedral intermediate and elimination of an alkyl N-nitrosamine, resulting in the new, transamidated product. rsc.org

A proposed mechanism for this transformation is detailed in the table below.

| Step | Description |

| 1 | The secondary amide undergoes N-nitrosation with tert-butyl nitrite, forming an N-nitrosamide. |

| 2 | The N-nitrosamide undergoes nucleophilic addition with an external amine, forming a tetrahedral intermediate. |

| 3 | This unstable intermediate eliminates an alkyl N-nitrosamine to yield the final transamidated product. |

| This table is based on the proposed mechanism for transamidation of secondary amides. rsc.org |

It is important to note that the steric bulk of the substituent on the amide nitrogen can significantly influence the reactivity. For instance, studies on N-nitrosylation with tert-butyl nitrite have shown that while N-methylamides react readily, highly hindered amides like N-tert-butylbenzamide are inactive towards this reaction. acs.org Given that the 1-methylpropyl (sec-butyl) group is also sterically demanding, its presence in Benzamide, N-(1-methylpropyl)- is expected to similarly hinder reactions at the amide nitrogen compared to less bulky N-alkyl benzamides.

Role as a Synthetic Intermediate

Benzamide, N-(1-methylpropyl)- and its derivatives serve as valuable intermediates in the synthesis of various heterocyclic compounds. A prominent example is the use of its ortho-amino derivative, 2-amino-N-(sec-butyl)benzamide, as a precursor for the synthesis of quinazolinones. Quinazolinones are a class of compounds with a wide range of biological activities and are common scaffolds in drug discovery. chemmethod.comnih.gov

The synthesis of 2,3-disubstituted quinazolinones can be achieved through a palladium-catalyzed oxidative three-component coupling reaction. In this process, an N-substituted anthranilamide (such as 2-amino-N-(sec-butyl)benzamide), an isocyanide, and an arylboronic acid are coupled to construct the quinazolinone core. This method demonstrates good functional group tolerance and a broad substrate scope.

Another approach involves the metal-free annulation of 2-amino-N-(sec-butyl)benzamide with methylarenes. When subjected to reaction conditions with toluene (B28343) in the presence of an oxidant like di-tert-butyl peroxide (DTBP) and an acid promoter like p-toluenesulfonic acid (TsOH), a cyclization reaction occurs. This transformation, however, can be affected by the steric hindrance of the sec-butyl group. For instance, one study noted that the reaction of 2-amino-N-(sec-butyl)benzamide under these conditions yielded the expected quinazolinone product in a modest yield, which was attributed to the steric effect of the bulky sec-butyl substituent.

The general synthetic utility is highlighted in the following table, summarizing its role as a building block.

| Precursor | Reagents | Product Class | Significance |

| 2-Amino-N-(sec-butyl)benzamide | Methylarenes, Oxidant (e.g., DTBP), Acid (e.g., TsOH) | Quinazolinones | Provides a route to biologically relevant heterocycles, though yields may be impacted by steric hindrance. |

| 2-Amino-N-(sec-butyl)benzamide | Isocyanides, Arylboronic acids, Palladium catalyst | 2,3-Disubstituted Quinazolinones | A versatile three-component reaction for synthesizing complex quinazolinones. |

| This table illustrates the application of a derivative of Benzamide, N-(1-methylpropyl)- as a key intermediate in heterocyclic synthesis. |

These examples underscore the utility of the Benzamide, N-(1-methylpropyl)- scaffold as a versatile starting material for constructing more elaborate molecular architectures of significant interest in medicinal and materials chemistry.

Structure Property Relationships and Derivative Studies in Chemical Systems

Systematic Structural Modifications of the N-(1-Methylpropyl) Moiety

The branching and length of the N-alkyl substituent in benzamides can significantly influence their physical and chemical properties, such as melting point, solubility, and reactivity. While specific studies focusing solely on N-(1-methylpropyl)benzamide are detailed, broader research on N-alkylamides provides valuable insights into these relationships.

Increasing the length of the alkyl chain in a homologous series of N-alkylamides generally leads to a decrease in melting point and water solubility, while increasing the lipophilicity. However, branching in the alkyl chain introduces more complex effects. For instance, the branched sec-butyl group in N-(1-methylpropyl)benzamide results in a lower melting point (87–90 °C) compared to its more sterically hindered isomer, N-(tert-butyl)benzamide (134–135 °C) rsc.org. This can be attributed to the disruption of crystal packing efficiency caused by the less symmetrical branched chain.

The branching of the alkyl chain can also affect the chemical reactivity of the amide. Studies on related systems have shown that the steric hindrance provided by the alkyl group can influence the rate of reactions involving the amide nitrogen or carbonyl group. For example, the rate constants of N-alkylbenzamides are predicted to decrease as the steric parameter of the alkyl group increases publish.csiro.au.

Table 1: Comparison of Physical Properties of N-Alkylbenzamides

| Compound Name | N-Alkyl Substituent | Molecular Formula | Melting Point (°C) |

| N-tert-Butylbenzamide | tert-Butyl | C11H15NO | 134–135 rsc.org |

| N-(sec-Butyl)benzamide | sec-Butyl (1-methylpropyl) | C11H15NO | 87–90 rsc.org |

This table is generated based on the provided text and is for illustrative purposes.

The introduction of functional groups such as hydroxyl (-OH), phenyl (-C6H5), or other heteroatoms into the N-(1-methylpropyl) moiety can dramatically alter the compound's properties by introducing new possibilities for intermolecular interactions, such as hydrogen bonding or pi-stacking.

While specific research on hydroxylated or phenylated derivatives of the N-(1-methylpropyl) group in this exact benzamide (B126) is not extensively detailed in the provided search results, general principles of organic chemistry suggest that:

Hydroxyl groups would increase polarity and the potential for hydrogen bonding, likely leading to higher melting points and increased water solubility.

Phenyl groups would increase the molecule's size and introduce potential for pi-pi stacking interactions, which could affect crystal packing and solubility in aromatic solvents.

Heteroatom substituents (e.g., nitrogen, oxygen, sulfur) within the alkyl chain would introduce polarity and potential for hydrogen bonding, influencing the compound's solubility and coordination properties.

Substituent Effects on the Benzene (B151609) Ring

The benzene ring of N-(1-methylpropyl)benzamide is a versatile platform for introducing substituents that can modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and interaction with other molecules.

Substituents on the benzene ring exert their influence through a combination of inductive and resonance effects. These effects alter the electron density of the aromatic ring and the amide group, which in turn affects the molecule's chemical properties and reactivity. msu.edulibretexts.org

Electron-withdrawing groups , such as a chloro (-Cl) substituent, decrease the electron density of the benzene ring through a strong inductive effect. libretexts.org This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution. msu.edu

Electron-donating groups , such as a methoxy (-OCH3) or an amino (-NH2) group, increase the electron density of the ring through a resonance effect, making the ring more reactive towards electrophiles. libretexts.org These groups are known to be activating and direct incoming electrophiles to the ortho and para positions. libretexts.org

The steric bulk of substituents also plays a crucial role. Large substituents at the ortho position can hinder the approach of reactants to the amide functionality, thereby influencing reaction rates and product distributions.

Table 2: Predicted Effects of Substituents on the Benzene Ring of N-(1-Methylpropyl)benzamide

| Substituent | Electronic Effect | Predicted Influence on Ring Reactivity | Directing Effect |

| Chloro (-Cl) | Electron-withdrawing (Inductive) | Deactivating libretexts.org | Ortho, Para-directing libretexts.org |

| Methoxy (-OCH3) | Electron-donating (Resonance) | Activating libretexts.org | Ortho, Para-directing libretexts.org |

| Amino (-NH2) | Electron-donating (Resonance) | Strongly Activating libretexts.org | Ortho, Para-directing libretexts.org |

This table is generated based on the provided text and is for illustrative purposes.

The electronic nature of substituents on the benzene ring has a profound impact on the rates and selectivity of reactions involving the aromatic ring. For electrophilic aromatic substitution reactions, activating groups increase the reaction rate, while deactivating groups decrease it. msu.edulibretexts.org

For instance, the nitration of a methoxy-substituted N-(1-methylpropyl)benzamide would be expected to proceed faster than the nitration of the unsubstituted parent compound, with the nitro group being directed primarily to the ortho and para positions relative to the methoxy group. Conversely, the nitration of a chloro-substituted derivative would be slower, but would still yield predominantly ortho and para products.

The Hammett equation provides a quantitative measure of the electronic influence of meta and para substituents on the reactivity of a side-chain reaction. publish.csiro.au The reaction constant, ρ, indicates the susceptibility of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative value indicates acceleration by electron-donating groups. publish.csiro.au

Derivatives Featuring Heterocyclic Rings

The incorporation of heterocyclic rings into the structure of N-(1-methylpropyl)benzamide derivatives represents a significant area of chemical exploration, often aimed at discovering new compounds with specific biological activities. These heterocyclic moieties can be attached to either the benzoyl or the N-alkyl part of the molecule.

The introduction of a heterocyclic ring can profoundly influence the molecule's properties, including its polarity, solubility, and ability to participate in hydrogen bonding and other intermolecular interactions. For example, the synthesis of benzamide derivatives containing rings such as pyridine (B92270), piperazine, or morpholine has been a strategy in the development of various bioactive compounds. researchgate.netnih.gov

Thiadiodiazole and Triazole-Containing Benzamides

The structure-activity relationship of these hybrid molecules often reveals that the nature and position of substituents on the benzamide and the heterocyclic ring play a crucial role in their chemical behavior. For example, in a series of novel thiadiazole-linked compounds, the presence of different substituents was found to significantly impact their fungicidal activity.

Table 1: Synthesis of Thiadiazole and Triazole Derivatives from Thiosemicarbazides

| Starting Material | Reagent | Resulting Heterocycle |

| Thiosemicarbazide (B42300) Derivative | Concentrated H₂SO₄ | 1,3,4-Thiadiazole (B1197879) |

| Thiosemicarbazide Derivative | 2 N NaOH | 1,2,4-Triazole-thiol |

Isoxazole (B147169) and Pyrazolo[1,5-a]pyrimidine Analogues

The fusion of isoxazole and pyrazolo[1,5-a]pyrimidine rings to a benzamide core represents another avenue for creating structurally diverse molecules. Pyrazolo[1,5-a]pyrimidine derivatives, in particular, have been identified as privileged scaffolds in medicinal chemistry due to their rigid, planar structure and synthetic versatility. nih.gov

The synthesis of pyrazolo[1,5-a]pyrimidine systems can be achieved through various methods, including the condensation of aminopyrazoles with suitable biselectrophilic reagents. nih.gov The functionalization of the pyrazolo[1,5-a]pyrimidine core, for instance, at the C(2) position with carboxamide groups, has been explored to modulate the properties of these compounds. nih.gov While direct analogues of N-(1-methylpropyl)benzamide are not explicitly detailed in the available literature, the general principles of their synthesis and the importance of substituent effects are well-documented. For example, the introduction of different amine subunits at the C(2) position of the pyrazolo[1,5-a]pyrimidine core has been shown to be crucial for their activity as kinase inhibitors. nih.gov

Table 2: Investigated Pyrazolo[1,5-a]pyrimidine Derivatives

| Core Structure | Key Substituent | Investigated Property |

| Pyrazolo[1,5-a]pyrimidine | Indole | PI3Kδ Inhibition |

| Pyrazolo[1,5-a]pyrimidine | Benzimidazole | PI3Kδ Inhibition |

| Pyrazolo[1,5-a]pyrimidine | Carboxylate | B-Raf Kinase Inhibition nih.gov |

Design and Synthesis of Ligands for Metal-Catalyzed Systems

The benzamide functional group can serve as a building block for the design of ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms of the amide group can coordinate to metal centers, and by introducing other donor atoms, multidentate ligands can be created.

N,O-Bidentate and P,O-Hybrid Ligand Architectures

N-(1-methylpropyl)benzamide can, in principle, be derivatized to form various bidentate ligands. For instance, the introduction of a phosphine group can lead to the formation of P,O-hybrid ligands. Research on a related compound, N-(diisopropylphosphanyl)benzamide, has shown that such molecules can be synthesized from benzamide and can act as bidentate hybrid P,O-ligands. mdpi.comresearchgate.net These ligands can exist in both neutral and anionic forms, with the latter being accessible through deprotonation of the NH group, enhancing their versatility in coordination chemistry. mdpi.comresearchgate.net

The synthesis of these ligands can be achieved through a multi-step process involving the reaction of N-(trimethylsilyl)benzamide with a chlorophosphine. mdpi.comresearchgate.net The resulting amido-substituted phosphines are part of a class of hemilabile ligands, which are of interest in transition metal-catalyzed processes. mdpi.com

Chelating Ability and Coordination Chemistry Applications

The presence of both a hard donor atom (oxygen) and a soft donor atom (phosphorus or another nitrogen) in these ligand architectures allows for effective chelation to a metal center. The coordination chemistry of N-alkylbenzamide-2,3-dithiolates, for example, demonstrates the ability of benzamide derivatives to form stable chelate complexes with transition metals. nih.gov

The coordination mode of these ligands can vary, leading to different geometries in the resulting metal complexes. For instance, heterocyclic ester derivatives have been shown to act as either monodentate or bidentate chelating ligands, resulting in tetrahedral, octahedral, or square base pyramidal geometries. nih.gov While the specific coordination chemistry of N-(1-methylpropyl)benzamide-derived ligands is not extensively documented, the principles derived from related systems suggest a rich potential for the formation of diverse metal complexes with applications in catalysis and materials science. The combination of pyridine and triazole functional groups in a bidentate ligand, for instance, has been explored for the selective complexation of f-block elements. pnnl.gov

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(1-methylpropyl)benzamide derivatives?

The synthesis of N-(1-methylpropyl)benzamide derivatives typically involves coupling reactions between benzoyl chloride derivatives and sec-butylamine (1-methylpropylamine). For example, the compound Benzamide, 2-amino-N-(1-methylpropyl)- (CAS 30391-87-8, C₁₁H₁₆N₂O) is synthesized via amidation of 2-aminobenzoic acid derivatives with sec-butylamine under reflux in anhydrous solvents like dichloromethane or THF . Catalytic agents such as pyridine or DMAP may enhance reaction efficiency. Post-synthesis purification often employs column chromatography or recrystallization.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing N-(1-methylpropyl)benzamide?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm the sec-butyl group (e.g., δ ~1.0–1.5 ppm for methyl protons) .

- X-ray Crystallography : Programs like SHELXL ( ) refine crystal structures, resolving bond angles and torsional strain in the amide moiety.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₆N₂O: expected m/z 192.1263) .

- FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

Discrepancies often arise from solvent effects, conformational flexibility, or crystallographic disorder. To address this:

- Perform DFT calculations (e.g., Gaussian or ORCA) with solvent models (e.g., PCM) to simulate NMR shifts under experimental conditions .

- Use variable-temperature NMR to probe dynamic conformations of the sec-butyl group.

- Validate with X-ray data refined via SHELXL ( ) or visualized via ORTEP-3 ( ) to correlate solid-state and solution-phase structures .

Advanced: What strategies optimize the reaction yield of N-(1-methylpropyl)benzamide derivatives in stereoselective syntheses?

- Catalytic Asymmetric Amination : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in sec-butylamine coupling .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while improving yield by 15–20% .

- DoE (Design of Experiments) : Statistical optimization of solvent polarity, temperature, and stoichiometry minimizes byproducts like hydrolyzed benzoyl chloride .

Basic: What safety protocols are recommended for handling N-(1-methylpropyl)benzamide derivatives?

While specific toxicological data for this compound is limited ( ), general benzamide handling guidelines apply:

- Use P95/P1 respirators for particulate protection and nitrile gloves to prevent dermal exposure .

- Store under inert gas (argon) at –20°C to prevent hydrolysis.

- Avoid incompatible materials like strong oxidizers (e.g., peroxides) .

Advanced: How can researchers investigate the structure-activity relationships (SAR) of N-(1-methylpropyl)benzamide in pharmacological studies?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors) .

- Bioisosteric Replacement : Modify the sec-butyl group (e.g., cyclopropane or fluorinated analogs) to assess steric/electronic effects on activity .

- In Vitro Assays : Pair with HPLC-UV/MS to quantify metabolic stability in liver microsomes .

Advanced: What computational tools are effective for modeling the reactivity of N-(1-methylpropyl)benzamide in nucleophilic substitution reactions?

- Reactivity Descriptors : Calculate Fukui indices (f⁺, f⁻) using DFT to identify electrophilic/nucleophilic sites .

- Transition State Analysis : Employ Gaussian 16 with TS Berny algorithm to model activation energies.

- Solvent Effects : Use COSMO-RS to predict solvolysis rates in polar aprotic solvents (e.g., DMF vs. DMSO) .

Basic: How is the purity of N-(1-methylpropyl)benzamide derivatives validated in academic research?

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm (amide π→π* transitions) .

- Melting Point Analysis : Compare experimental values (e.g., 120–125°C) to literature data .

- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Advanced: What interdisciplinary approaches address conflicting data in the environmental stability of benzamide derivatives?

- Ecotoxicity Studies : Combine QSAR models (e.g., EPI Suite) with experimental hydrolysis rates at varied pH .

- Advanced Oxidation Processes (AOPs) : Use LC-MS/MS to track degradation products during UV/H₂O₂ treatment .

- Microbial Degradation : Metagenomic analysis of soil samples identifies benzamide-degrading enzymes .

Basic: What are the industrial applications of N-(1-methylpropyl)benzamide in material science?

While avoiding commercial focus, academic applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.